Cas no 290332-99-9 (4-Methoxy-7-azaindole-2-methanol)
4-Methoxy-7-azaindole-2-methanol Chemical and Physical Properties
Names and Identifiers
-
- (4-METHOXY-1H-PYRROLO[2,3-B]PYRIDIN-2-YL)METHANOL
- 4-Methoxy-7-azaindole-2-methanol
- DTXSID60579126
- CS-0328117
- J-501416
- AS-67964
- 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-methoxy-
- {4-METHOXY-1H-PYRROLO[2,3-B]PYRIDIN-2-YL}METHANOL
- DB-068055
- 290332-99-9
- SCHEMBL3207585
- AKOS006289172
- WANNRDGKWMDIPE-UHFFFAOYSA-N
-
- MDL: MFCD08448196
- Inchi: 1S/C9H10N2O2/c1-13-8-2-3-10-9-7(8)4-6(5-12)11-9/h2-4,12H,5H2,1H3,(H,10,11)
- InChI Key: WANNRDGKWMDIPE-UHFFFAOYSA-N
- SMILES: O(C)C1C=CN=C2C=1C=C(CO)N2
Computed Properties
- Exact Mass: 178.07400
- Monoisotopic Mass: 178.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 58.1Ų
Experimental Properties
- PSA: 58.14000
- LogP: 1.06380
4-Methoxy-7-azaindole-2-methanol Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
4-Methoxy-7-azaindole-2-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M226128-1mg |
4-Methoxy-7-azaindole-2-methanol |
290332-99-9 | 1mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M226128-2mg |
4-Methoxy-7-azaindole-2-methanol |
290332-99-9 | 2mg |
$ 65.00 | 2022-06-02 | ||
| TRC | M226128-10mg |
4-Methoxy-7-azaindole-2-methanol |
290332-99-9 | 10mg |
$ 160.00 | 2022-06-02 | ||
| Alichem | A029184149-1g |
(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol |
290332-99-9 | 97% | 1g |
$491.40 | 2023-09-02 | |
| Chemenu | CM243279-1g |
(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol |
290332-99-9 | 95%+ | 1g |
$425 | 2021-06-09 | |
| Chemenu | CM243279-1g |
(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol |
290332-99-9 | 95%+ | 1g |
$508 | 2023-02-17 | |
| eNovation Chemicals LLC | D764709-50mg |
1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-methoxy- |
290332-99-9 | 97% | 50mg |
$300 | 2023-09-02 | |
| eNovation Chemicals LLC | D764709-250mg |
1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-methoxy- |
290332-99-9 | 97% | 250mg |
$1005 | 2023-09-02 | |
| eNovation Chemicals LLC | D764709-1g |
1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-methoxy- |
290332-99-9 | 97% | 1g |
$3220 | 2023-09-02 | |
| BAI LING WEI Technology Co., Ltd. | 416772-50MG |
(4-Methoxy-7-azaindole-2-yl)methanol, 99% |
290332-99-9 | 99% | 50MG |
¥ 2109 | 2022-04-26 |
4-Methoxy-7-azaindole-2-methanol Suppliers
4-Methoxy-7-azaindole-2-methanol Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 4-Methoxy-7-azaindole-2-methanol
Professional Introduction to 4-Methoxy-7-azaindole-2-methanol (CAS No. 290332-99-9)
4-Methoxy-7-azaindole-2-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 290332-99-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the azaindole class, a structural motif characterized by a nitrogen atom incorporated into the indole ring system. The presence of both methoxy and hydroxymethyl substituents on the indole core imparts unique electronic and steric properties, making it a promising scaffold for the development of novel bioactive molecules.
The structure of 4-Methoxy-7-azaindole-2-methanol features a benzene-like aromatic system with a nitrogen-containing ring, which is a common feature in many biologically active compounds. The methoxy group at the 4-position and the hydroxymethyl group at the 2-position contribute to its reactivity and potential interactions with biological targets. Such structural features are often exploited in drug design to modulate binding affinity and selectivity.
In recent years, there has been growing interest in azaindoles as pharmacophores due to their ability to engage with various biological receptors and enzymes. 4-Methoxy-7-azaindole-2-methanol has been investigated for its potential applications in the treatment of several diseases, including neurological disorders, cancer, and inflammatory conditions. Its unique chemical properties make it a versatile intermediate for synthesizing more complex derivatives that may exhibit enhanced therapeutic efficacy.
One of the most compelling aspects of 4-Methoxy-7-azaindole-2-methanol is its role as a building block in medicinal chemistry. Researchers have utilized this compound to develop novel inhibitors targeting enzymes such as kinases and phosphodiesterases, which are implicated in numerous pathological processes. For instance, derivatives of azaindoles have shown promise in preclinical studies as inhibitors of Janus kinases (JAKs), which play a crucial role in immune signaling pathways.
The synthesis of 4-Methoxy-7-azaindole-2-methanol typically involves multi-step organic reactions, starting from commercially available precursors such as indole derivatives. The introduction of the methoxy group can be achieved through nucleophilic aromatic substitution or direct methylation reactions, while the hydroxymethyl group can be incorporated via reduction or hydroxylation techniques. The choice of synthetic route depends on factors such as yield, scalability, and purity requirements.
Recent advancements in synthetic methodologies have enabled more efficient and sustainable production of 4-Methoxy-7-azaindole-2-methanol. For example, catalytic hydrogenation techniques have been employed to introduce the hydroxymethyl group with high selectivity, minimizing byproduct formation. Additionally, green chemistry principles have been applied to reduce solvent usage and energy consumption during synthesis.
The pharmacological profile of 4-Methoxy-7-azaindole-2-methanol has been extensively studied in both in vitro and in vivo models. Initial investigations have revealed its potential as an anti-inflammatory agent due to its ability to modulate cytokine production and inhibit pro-inflammatory enzyme activity. Furthermore, preclinical data suggest that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the context of oncology research, 4-Methoxy-7-azaindole-2-methanol has been explored for its ability to interfere with cancer cell proliferation and survival pathways. Studies have demonstrated that derivatives of this compound can induce apoptosis in certain cancer cell lines by inhibiting key signaling molecules involved in tumor growth. These findings have opened up new avenues for developing targeted therapies against various types of cancer.
The chemical reactivity of 4-Methoxy-7-azaindole-2-methanol allows for further functionalization, enabling the creation of libraries of analogs with tailored biological activities. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce additional aromatic or heteroaromatic rings onto the azaindole core. Such modifications can enhance binding interactions with biological targets or alter metabolic stability.
In conclusion,4-Methoxy-7-Azaindole - 2 - Methanol (CAS No .290332 - 99 - 9) represents a valuable scaffold for drug discovery efforts aimed at addressing unmet medical needs . Its unique structural features , coupled with its synthetic accessibility , make it an attractive candidate for further exploration . As research continues , it is likely that new applications for this compound will emerge , contributing to advancements in therapeutic interventions across multiple disease areas .
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